tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
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Overview
Description
tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[34]octane-5-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which consists of a spiro junction between a diazaspiro and an octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production. Additionally, maintaining stringent quality control measures is crucial to ensure the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to hydroxyl or other functional groups.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield oxo derivatives, while reduction of the oxo group can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted carboxylates.
Scientific Research Applications
tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[34]octane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C11H18N2O4 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl (7S)-7-hydroxy-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(16)13-5-7(14)4-11(13)6-12-8(11)15/h7,14H,4-6H2,1-3H3,(H,12,15)/t7-,11?/m0/s1 |
InChI Key |
OZQYBMKBCYPPFL-RGENBBCFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC12CNC2=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CNC2=O)O |
Origin of Product |
United States |
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